molecular formula C16H30O3 B14506349 Tridecanoic acid, 2,3-epoxypropyl ester CAS No. 65207-60-5

Tridecanoic acid, 2,3-epoxypropyl ester

Cat. No.: B14506349
CAS No.: 65207-60-5
M. Wt: 270.41 g/mol
InChI Key: HNHAOAMGENPBMY-UHFFFAOYSA-N
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Description

Tridecanoic acid, 2,3-epoxypropyl ester is an organic compound that belongs to the class of esters It is derived from tridecanoic acid and 2,3-epoxypropyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tridecanoic acid, 2,3-epoxypropyl ester typically involves the esterification of tridecanoic acid with 2,3-epoxypropyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through a two-step process. The first step involves the acidolysis of tridecanoic acid with epichlorohydrin to form a chlorohydrin ester intermediate. The second step involves the ring-closure of the intermediate by alkali treatment to form the final ester product .

Chemical Reactions Analysis

Types of Reactions

Tridecanoic acid, 2,3-epoxypropyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Tridecanoic acid and 2,3-epoxypropyl alcohol.

    Oxidation: Carboxylic acids and epoxides.

    Reduction: Alcohols and alkanes.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Tridecanoic acid, 2,3-epoxypropyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of tridecanoic acid, 2,3-epoxypropyl ester involves its interaction with cellular components. For instance, its antimicrobial activity is attributed to its ability to disrupt cellular membranes, leading to cell lysis and death . The compound can also interact with enzymes and proteins, inhibiting their function and leading to cellular damage.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tridecanoic acid, 2,3-epoxypropyl ester is unique due to its combination of a long-chain fatty acid and an epoxy group, which imparts distinct chemical properties and a wide range of applications. Its ability to stabilize nanoparticles and its synergistic antimicrobial effects make it particularly valuable in both research and industrial applications .

Properties

IUPAC Name

oxiran-2-ylmethyl tridecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-16(17)19-14-15-13-18-15/h15H,2-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHAOAMGENPBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(=O)OCC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276168, DTXSID30981494
Record name Tridecanoic acid, 2,3-epoxypropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Oxiran-2-yl)methyl tridecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30981494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63978-73-4, 65207-60-5
Record name Tridecanoic acid, 2,3-epoxypropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063978734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tridecanoic acid, 2,3-epoxypropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Oxiran-2-yl)methyl tridecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30981494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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